molecular formula C26H55O3P B13820857 Ditridecyl hydrogen phosphite CAS No. 3783-64-0

Ditridecyl hydrogen phosphite

Cat. No.: B13820857
CAS No.: 3783-64-0
M. Wt: 446.7 g/mol
InChI Key: VTIXMGZYGRZMAW-UHFFFAOYSA-N
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Description

Ditridecyl hydrogen phosphite is an organophosphorus compound characterized by a phosphorus atom bonded to two tridecyl (C₁₃H₂₇) groups and one hydroxyl group. Its molecular formula is C₂₆H₅₅O₃P, with a molecular weight of 446.68 g/mol. This compound is primarily utilized as an antioxidant and stabilizer in polymer industries, particularly in polyolefins and polyurethanes, due to its ability to scavenge free radicals and inhibit thermal degradation . The long alkyl chains enhance its compatibility with non-polar matrices, reducing volatility and improving longevity in high-temperature applications.

Properties

CAS No.

3783-64-0

Molecular Formula

C26H55O3P

Molecular Weight

446.7 g/mol

IUPAC Name

ditridecyl hydrogen phosphite

InChI

InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3

InChI Key

VTIXMGZYGRZMAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(O)OCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ditridecyl hydrogen phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ditridecyl hydrogen phosphite has the chemical formula C26H55O3P\text{C}_{26}\text{H}_{55}\text{O}_3\text{P} and is characterized by its phosphite functional group. Its structure allows it to act as a versatile additive in various formulations.

Industrial Applications

1. Plasticizers and Stabilizers

  • Function: this compound is commonly used as a plasticizer in polymer formulations. It enhances flexibility and processability.
  • Case Study: In a study on polyvinyl chloride (PVC) formulations, the addition of this compound improved thermal stability and reduced volatility during processing, leading to higher quality end products .

2. Flame Retardants

  • Function: This compound serves as a flame retardant in various materials, particularly in plastics and textiles.
  • Case Study: Research indicated that incorporating this compound into polyester fibers resulted in significant reduction of flammability without compromising mechanical properties .

3. Lubricants

  • Function: Used as an additive in lubricants, it enhances performance by improving viscosity and reducing friction.
  • Case Study: In automotive applications, this compound was shown to extend the life of engine oils by providing superior thermal stability and oxidation resistance .

Cosmetic Applications

1. Emulsifiers and Skin Conditioners

  • Function: In cosmetic formulations, this compound acts as an emulsifier and skin conditioning agent.
  • Case Study: A formulation study demonstrated that products containing this compound exhibited improved skin feel and moisture retention compared to those without it .

2. Antioxidant Properties

  • Function: It provides antioxidant benefits in personal care products, helping to stabilize formulations against oxidative degradation.
  • Case Study: In anti-aging creams, the inclusion of this compound showed enhanced stability of active ingredients over time .

Environmental Applications

1. Corrosion Inhibitors

  • Function: this compound is used as a corrosion inhibitor in metalworking fluids.
  • Case Study: A study on metalworking processes indicated that its use significantly reduced rust formation on steel components during machining operations .

Data Table: Summary of Applications

Application AreaFunctionBenefitsCase Study Reference
PlasticizersEnhances flexibilityImproved thermal stability
Flame RetardantsReduces flammabilityMaintains mechanical properties
LubricantsReduces frictionExtends oil life
EmulsifiersStabilizes formulationsImproved skin feel
AntioxidantsStabilizes against degradationEnhanced ingredient stability
Corrosion InhibitorsPrevents rustProtects metal components

Mechanism of Action

The mechanism of action of ditridecyl hydrogen phosphite involves its ability to donate phosphorus atoms in various chemical reactions. It can act as a reducing agent, decomposing hydroperoxides and preventing oxidative degradation. This property makes it useful as an antioxidant in polymer stabilization .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between ditridecyl hydrogen phosphite and structurally related phosphites/phosphates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Key Properties
This compound Not explicitly provided C₂₆H₅₅O₃P 446.68 Polymer stabilizer, antioxidant High thermal stability, low volatility
Dimethyl Hydrogen Phosphite 868-89-9 C₂H₇O₃P 110.05 Flame retardant, pesticide intermediate Volatile, used in textiles and lubricants
Didecyl Phenyl Phosphite 1254-78-0 C₂₆H₄₇O₃P 438.62 Antioxidant in PVC, polyurethane Combines aryl and alkyl stability
4-Nonylphenyl Ditridecyl Phosphite 84787-77-9 C₄₁H₇₇O₃P 649.02 Non-discoloring stabilizer for polymers Bulky substituents enhance UV resistance
Dicetyl Phosphate 2197-63-9 C₃₂H₆₇O₄P 562.82 Surfactant, corrosion inhibitor Phosphate (+5 oxidation state), less reactive

Key Research Findings

Thermal Stability :

  • This compound exhibits superior thermal stability compared to dimethyl hydrogen phosphite, decomposing at temperatures above 250°C. This makes it suitable for high-temperature polymer processing .
  • In contrast, dimethyl hydrogen phosphite (boiling point: 170°C at 2.6 kPa) is volatile and prone to degradation below 200°C, limiting its use in demanding industrial applications .

Reactivity and Applications :

  • This compound’s long alkyl chains reduce its hydrolysis rate, enhancing its effectiveness as a long-term stabilizer. Dimethyl hydrogen phosphite, with shorter chains, reacts rapidly with water, making it less durable .
  • Didecyl phenyl phosphite combines aryl and alkyl groups, offering balanced reactivity and UV resistance, but it is less thermally stable than ditridecyl derivatives .

This compound, with lower volatility and larger molecular size, faces fewer restrictions . Structural analogs like 4-nonylphenyl ditridecyl phosphite may share hazardous properties with alkylphenols (e.g., endocrine disruption), but pure alkyl phosphites like this compound are considered safer .

Agricultural vs. Industrial Use: Phosphites (oxidation state +3) like this compound act as reducing agents and antioxidants, unlike phosphates (+5), which are used in fertilizers.

Biological Activity

Ditridecyl hydrogen phosphite (C26H55O3P) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

This compound is classified as an organophosphorus compound. Its structure includes a phosphite group, which is known for various applications in organic synthesis and as an additive in plastics. The molecular formula indicates the presence of long hydrophobic alkyl chains, which may influence its biological interactions.

2. Neuroprotective Effects

While specific studies on this compound's neuroprotective effects are scarce, the broader category of organophosphorus compounds has been explored for their potential in neuroprotection. Research indicates that some organophosphorus compounds can exert anti-inflammatory and antioxidant effects, which may be beneficial in conditions like ischemic stroke .

Data Tables

The following table summarizes the cytotoxicity and antibacterial activity of related phosphonate compounds:

CompoundIC50 (µM) A549IC50 (µM) HL-60Antibacterial Activity (B. subtilis)
2-Amino-4H-chromen-4-yl phosphonate (2e)26.46 ± 1.026.25 ± 1.06>10
Diphenyl derivative (2f)>3028.18 ± 1.17>10
Substituted dibenzyl derivatives>3017.55 ± 1.70>10

Case Study: Anticancer Activity

In a study investigating various phosphonates, researchers found that certain derivatives exhibited significant anticancer activity against A549 and HL-60 cell lines, suggesting that modifications to the alkyl chains could enhance efficacy . This highlights the potential for this compound to be explored further in cancer research.

Case Study: Environmental Impact

This compound has also been evaluated for its environmental impact due to its use in plastic manufacturing and potential leaching into ecosystems. Studies suggest that compounds like this compound may affect aquatic life through bioaccumulation, necessitating further investigation into its ecological toxicity .

Q & A

Q. What are the optimal synthetic routes for Ditridecyl hydrogen phosphite, and how can reaction conditions be optimized for high yield?

Methodological Answer: this compound is typically synthesized via transesterification , where a lower alkyl phosphite (e.g., trimethyl or triethyl phosphite) reacts with tridecyl alcohol. Key parameters include:

  • Catalyst selection : Organotin catalysts (e.g., dibutyltin oxide) are effective for accelerating transesterification .
  • Temperature : Optimal yields are achieved at 130–140°C, as higher temperatures risk decomposition .
  • Molar ratios : A 1:2 molar ratio of phosphite to alcohol ensures complete conversion .
  • Purification : Vacuum distillation or column chromatography removes unreacted alcohols and byproducts. Yield calculations should account for starting material recovery and purity (verified via NMR or HPLC).

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 31^{31}P NMR to confirm the phosphite group (δ ~100–120 ppm). 1^{1}H and 13^{13}C NMR identify alkyl chain integrity and ester linkages .
  • FTIR : Look for P-O-C stretches (950–1050 cm1^{-1}) and P-H bonds (2450 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak). Fragmentation patterns in EI-MS can distinguish diastereomers or degradation products .
  • Elemental Analysis : Validate C, H, and P content (±0.3% theoretical values).

Q. What are the primary applications of this compound in polymer stabilization, and how is its efficacy tested experimentally?

Methodological Answer: this compound acts as a secondary antioxidant in polymers (e.g., PVC, polyurethanes) by scavenging peroxy radicals. Testing protocols include:

  • Thermogravimetric Analysis (TGA) : Measure thermal stability under oxidative conditions (e.g., 200°C in air).
  • Oven Aging Studies : Expose polymer films to 80–100°C for 500+ hours; track carbonyl index via FTIR to monitor oxidation .
  • Melt Flow Index (MFI) : Assess polymer degradation under shear stress.

Advanced Research Questions

Q. What experimental approaches are used to study the antioxidant mechanisms of this compound in polymer matrices?

Methodological Answer:

  • Hydrogen Atom Transfer (HAT) Assays : Use DPPH or ABTS radicals to quantify radical-scavenging capacity. Compare kinetics with control antioxidants .
  • Phosphite Oxidation Tracking : Monitor phosphite → phosphate conversion via 31^{31}P NMR or XPS to confirm sacrificial oxidation pathways .
  • Synergistic Studies : Combine with primary antioxidants (e.g., hindered phenols) and measure OIT (Oxidation Induction Time) via DSC to evaluate cooperative effects .

Q. How do environmental factors such as temperature and pH influence the stability and reactivity of this compound in catalytic reactions?

Methodological Answer:

  • Temperature Stability : Conduct kinetic studies in inert vs. oxidative atmospheres (e.g., 100–150°C). Use Arrhenius plots to calculate activation energy for decomposition .
  • pH-Dependent Hydrolysis : Expose to buffered solutions (pH 3–10) and track hydrolysis products (e.g., phosphorous acid) via ion chromatography .
  • Solvent Effects : Test reactivity in polar (acetonitrile) vs. non-polar (toluene) solvents to optimize catalytic performance in cross-coupling reactions .

Q. What methodologies are recommended for assessing the genotoxic potential and long-term safety of this compound in biological systems?

Methodological Answer:

  • In Vitro Genotoxicity :
    • Ames Test : Use Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix) .
    • Micronucleus Assay : Expose mammalian cell lines (e.g., CHO-K1) and quantify chromosomal aberrations .
  • In Vivo Toxicology :
    • Rodent Studies : Administer via oral/dermal routes (e.g., 10–200 mg/kg) over 90 days; monitor organ histopathology (lung, liver, forestomach) .
    • Bioaccumulation : Measure urinary metabolites (e.g., methyl phosphite) via LC-MS to assess excretion efficiency .

Note : While direct carcinogenicity data for this compound are limited, analogs like dimethyl hydrogen phosphite are classified as Group 3 (IARC) . Researchers should apply precautionary principles in handling.

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